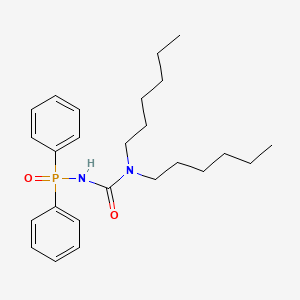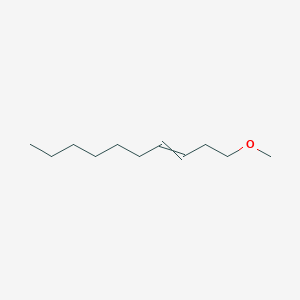
1-Methoxydec-3-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methoxydec-3-ene is an organic compound with the molecular formula C11H22O It is a member of the alkene family, characterized by the presence of a double bond between carbon atoms The methoxy group (-OCH3) attached to the first carbon atom adds to its unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methoxydec-3-ene can be synthesized through several methods. One common approach involves the alkylation of 1-decyne with methanol in the presence of a strong acid catalyst. The reaction typically proceeds under reflux conditions, with the acid catalyst facilitating the addition of the methoxy group to the alkyne, resulting in the formation of the desired alkene.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process might include the use of heterogeneous catalysts to enhance reaction efficiency and reduce by-product formation. The reaction conditions, such as temperature and pressure, are optimized to maximize the yield of this compound.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methoxydec-3-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the double bond into a single bond, resulting in the formation of 1-methoxydecane.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4). These reactions typically occur under mild conditions to prevent over-oxidation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method for reducing the double bond.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used to replace the methoxy group under basic conditions.
Major Products Formed:
Oxidation: Epoxides or ketones.
Reduction: 1-Methoxydecane.
Substitution: Various substituted alkenes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Methoxydec-3-ene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alkenes and ethers.
Medicine: Research into its potential as a precursor for pharmaceuticals is ongoing, particularly in the synthesis of compounds with therapeutic properties.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-Methoxydec-3-ene involves its interaction with various molecular targets. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The double bond in the alkene moiety can undergo addition reactions, making it a versatile intermediate in organic synthesis.
Comparación Con Compuestos Similares
1-Methoxydecane: Lacks the double bond, making it less reactive in certain types of chemical reactions.
1-Methoxy-3-hexene: A shorter chain analogue with similar reactivity but different physical properties.
1-Methoxy-1-decene: An isomer with the methoxy group attached to the first carbon of the double bond, leading to different reactivity patterns.
Uniqueness: 1-Methoxydec-3-ene’s unique combination of a methoxy group and a double bond in a decane chain makes it particularly useful in synthetic chemistry. Its reactivity and ability to undergo various chemical transformations set it apart from similar compounds.
Propiedades
Número CAS |
909803-61-8 |
|---|---|
Fórmula molecular |
C11H22O |
Peso molecular |
170.29 g/mol |
Nombre IUPAC |
1-methoxydec-3-ene |
InChI |
InChI=1S/C11H22O/c1-3-4-5-6-7-8-9-10-11-12-2/h8-9H,3-7,10-11H2,1-2H3 |
Clave InChI |
OXLJRHOWYMQZPM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC=CCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



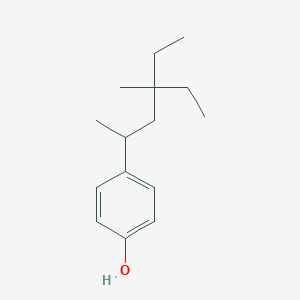
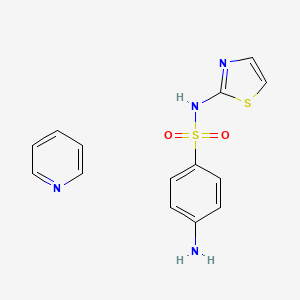
![N-{[6-(3-Acetylphenyl)pyridin-2-yl]methyl}-2-methylpropanamide](/img/structure/B14194064.png)
![4,4-Dimethyl-5-[(1H-pyrrol-2-yl)methyl]pyrrolidin-2-one](/img/structure/B14194072.png)
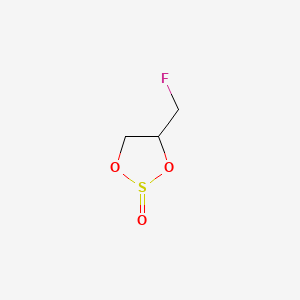
![3-(Prop-2-en-1-yl)-5-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B14194100.png)
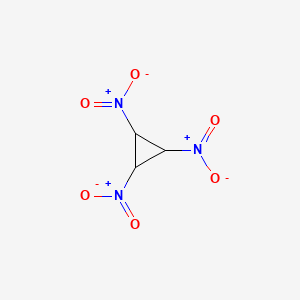
![6-[(4-Methoxyphenyl)methoxy]hex-2-EN-1-OL](/img/structure/B14194119.png)

![1-[2-(2-Chlorophenyl)-1-phenylethenyl]pyrrolidine](/img/structure/B14194139.png)
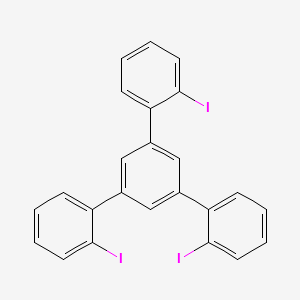
![3-{[Bis(3-chloro-4-methylphenyl)boranyl]oxy}pyridine-2-carboxylic acid](/img/structure/B14194150.png)
